molecular formula C15H13NO3 B2559111 1-Pyridin-3-ylethyl 4-formylbenzoate CAS No. 1333724-07-4

1-Pyridin-3-ylethyl 4-formylbenzoate

Cat. No. B2559111
CAS RN: 1333724-07-4
M. Wt: 255.273
InChI Key: PCZHNIDEHFYKNT-UHFFFAOYSA-N
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Description

1-Pyridin-3-ylethyl 4-formylbenzoate is a chemical compound with the molecular formula C15H13NO3 . It is a substituted pyridine, which is a class of compounds that are important structural motifs found in numerous bioactive molecules .


Synthesis Analysis

The synthesis of substituted pyridines, such as this compound, has been reported in various studies. One such method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Scientific Research Applications

Supramolecular Gelators and Metal Ion Sensing

Pyridine coupled mono and bisbenzimidazoles, related to 1-Pyridin-3-ylethyl 4-formylbenzoate, have been synthesized and examined for their gelation properties in various solvents. Compounds from these syntheses form instant gels in certain solvent mixtures and are responsive to specific metal ions such as Ag+ and Cu2+. This responsiveness to metal ions makes them potential candidates for selective metal ion sensing applications. The structural position of the pyridyl ring nitrogen relative to the imidazole ring is crucial for gelation behavior, highlighting the importance of molecular structure in the design of supramolecular gelators (Panja, Bhattacharya, & Ghosh, 2018).

Carbene Chemistry and Material Properties

Research into 2-pyridylacylcarbenes, which are structurally related to this compound, has led to the direct observation of carbene-pyridine ylides. These compounds undergo rearrangements leading to various products, demonstrating the potential of pyridine-based carbenes in synthetic chemistry and the development of new materials with unique properties (Kuhn, Plüg, & Wentrup, 2000).

N-Heterocyclic Carbenes and Catalysis

The imidazo[1,5-a]pyridine architecture, closely related to this compound, provides a versatile platform for stable N-heterocyclic carbenes. These carbenes have been synthesized and characterized, showing potential applications in catalysis and as building blocks for more complex chemical structures (Alcarazo et al., 2005).

properties

IUPAC Name

1-pyridin-3-ylethyl 4-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-11(14-3-2-8-16-9-14)19-15(18)13-6-4-12(10-17)5-7-13/h2-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZHNIDEHFYKNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)OC(=O)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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